

Application Notes and Protocols: 5,7-Dibromo-1H-indazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 5,7-Dibromo-1H-indazole

Cat. No.: B1321706

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **5,7-Dibromo-1H-indazole** as a versatile starting material in medicinal chemistry. The unique disubstitution pattern of this indazole core makes it a valuable scaffold for the synthesis of diverse bioactive molecules, particularly in the fields of oncology and neurodegenerative diseases.^[1]

Application Notes

5,7-Dibromo-1H-indazole is a key building block for the synthesis of complex heterocyclic compounds. The two bromine atoms at positions 5 and 7 offer reactive handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.^[1] The indazole nucleus itself is recognized as a privileged scaffold in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.^[2]

Key Applications:

- **Kinase Inhibitors:** The indazole scaffold is a common feature in many clinically approved and investigational kinase inhibitors.^[2] By functionalizing the 5 and 7 positions of **5,7-Dibromo-1H-indazole**, researchers can develop potent and selective inhibitors of various kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and c-Jun N-terminal kinases (JNK).^{[3][4]}

- **Neuroprotective Agents:** Derivatives of indazoles have shown promise in the treatment of neurodegenerative disorders like Parkinson's disease.[5] The ability to introduce diverse chemical moieties onto the **5,7-dibromo-1H-indazole** core allows for the fine-tuning of properties required for CNS-active drugs, such as blood-brain barrier permeability.
- **Anticancer Agents:** Beyond kinase inhibition, indazole derivatives have demonstrated broad anticancer activity through various mechanisms. The 5,7-disubstituted indazole framework can be elaborated to generate novel compounds with potential applications in oncology.[6]

Featured Applications:

This document will focus on two primary applications: the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors for oncology and c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the biological activity of representative indazole-based inhibitors for PLK4 and JNK3. While these compounds are not directly synthesized from **5,7-Dibromo-1H-indazole** in the cited literature, they represent the types of potent molecules that can be accessed through the functionalization of a dibrominated indazole scaffold.

Table 1: Biological Activity of Indazole-Based PLK4 Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
K22	PLK4	0.1	MCF-7	1.3	[7]
CFI-400945	PLK4	2.8	-	-	[3]
Axitinib	PLK4	6.5	-	-	[3]
C05	PLK4	< 0.1	IMR-32	0.948	[8]
C05	PLK4	< 0.1	MCF-7	0.979	[8]
C05	PLK4	< 0.1	H460	1.679	[8]

Table 2: Biological Activity of Indazole-Based JNK3 Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Selectivity (JNK1/JNK3)	Cell-Based Potency	Reference
SR-3737	JNK3	12	~1	Not Reported	[4]
25c	JNK3	85.21	>100-fold	Neuroprotective effects	[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of bioactive molecules derived from **5,7-Dibromo-1H-indazole**.

Protocol 1: Synthesis of 5,7-Diaryl-1H-indazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the diarylation of **5,7-Dibromo-1H-indazole** using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the functionalization of the indazole core.

Materials:

- **5,7-Dibromo-1H-indazole**
- Arylboronic acid (2.2 equivalents)
- Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction vessel, add **5,7-Dibromo-1H-indazole** (1.0 mmol), the desired arylboronic acid (2.2 mmol), sodium carbonate (3.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (0.05 mmol).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
- Add 1,4-dioxane (10 mL) and water (2 mL) to the vessel.
- Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 5,7-diaryl-1H-indazole.

Protocol 2: Biochemical Kinase Inhibition Assay (PLK4)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PLK4 using a luminescence-based kinase assay.

Materials:

- Recombinant human PLK4 enzyme

- Suitable peptide substrate for PLK4
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- In a 384-well plate, add the test compound dilutions, recombinant PLK4 enzyme, and the peptide substrate in kinase buffer.
- Initiate the kinase reaction by adding ATP to a final concentration equivalent to the K_m for PLK4. The final DMSO concentration should be $\leq 1\%$.
- Incubate the reaction at 30 °C for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

- Cancer cell line (e.g., MCF-7 for breast cancer)
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

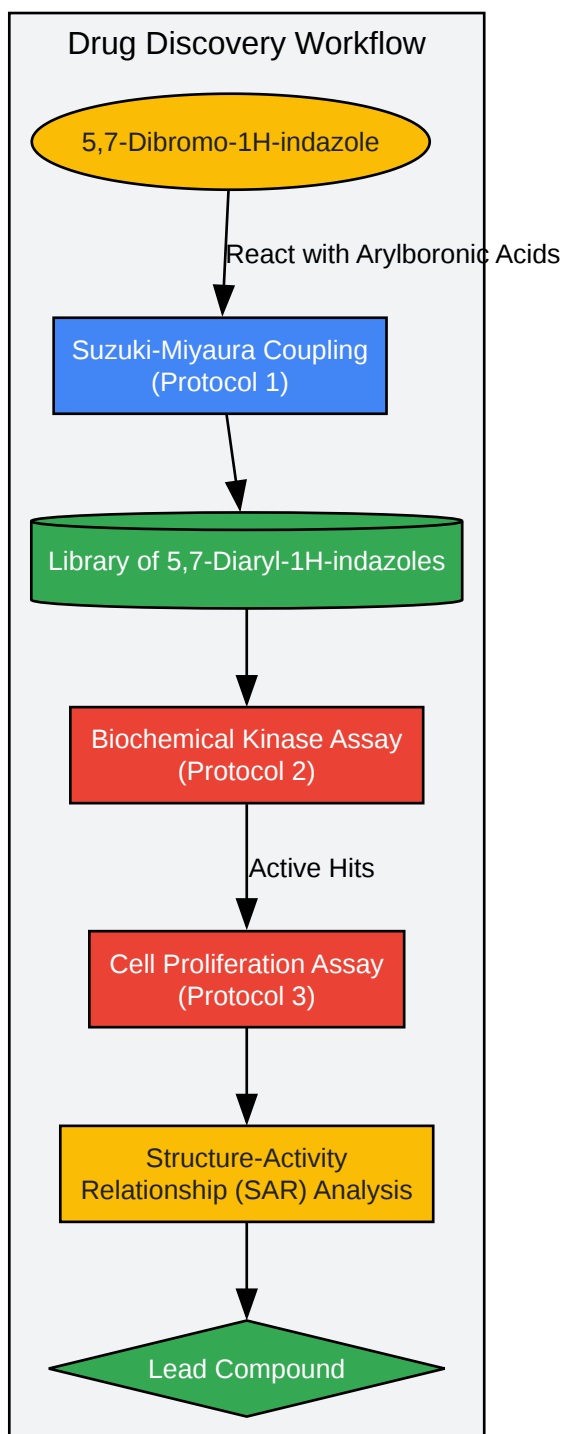
Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle-only (DMSO) control.
- Incubate the plates for an additional 72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each treatment relative to the DMSO control.
- Determine the IC₅₀ values by plotting cell viability against compound concentration.

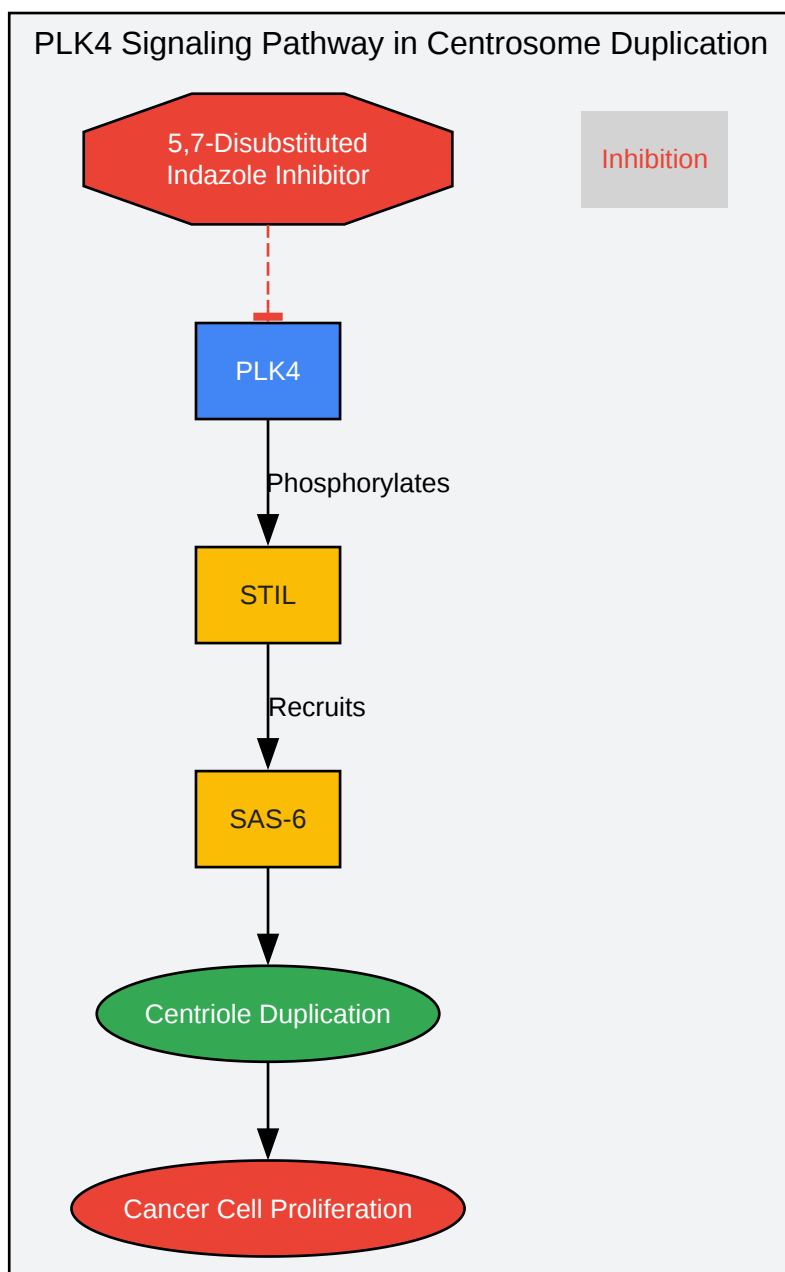
Visualizations

Experimental and Signaling Pathway Diagrams



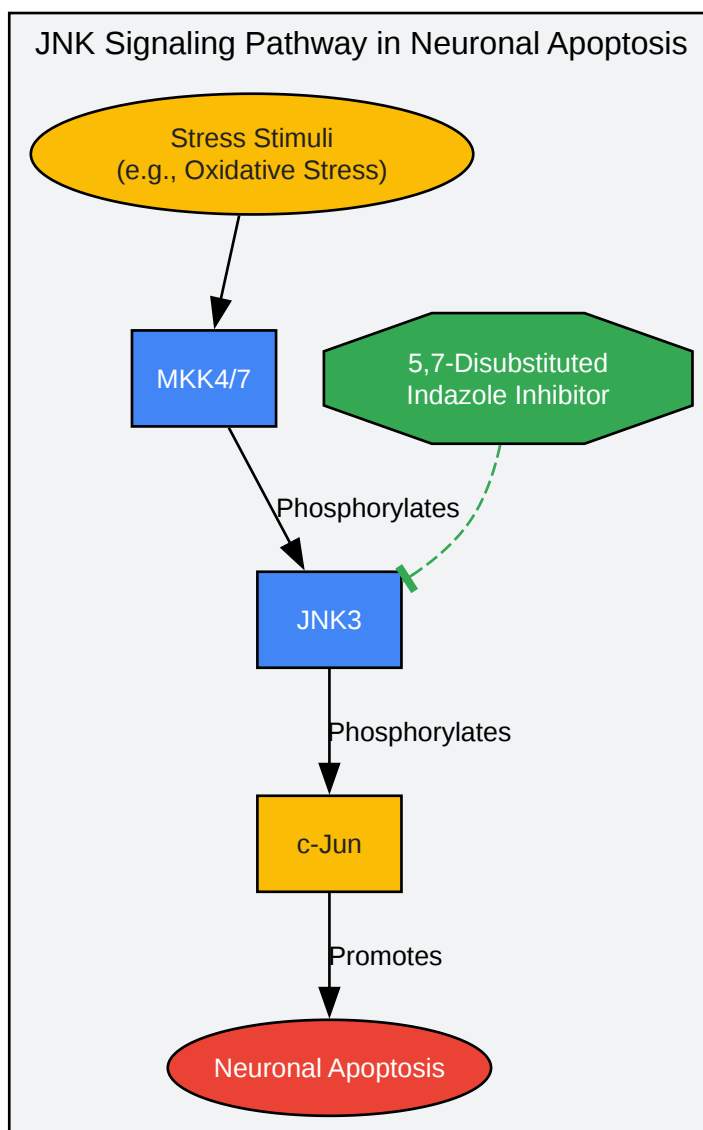
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Caption: A generalized workflow for the discovery of kinase inhibitors.



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Caption: Simplified PLK4 signaling pathway and the point of inhibition.



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Caption: A simplified JNK signaling pathway in neurodegeneration.

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